4-(Trifluoromethyl)indolin-2-one
CAS No.: 959238-47-2
Cat. No.: VC8020456
Molecular Formula: C9H6F3NO
Molecular Weight: 201.14
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 959238-47-2 |
|---|---|
| Molecular Formula | C9H6F3NO |
| Molecular Weight | 201.14 |
| IUPAC Name | 4-(trifluoromethyl)-1,3-dihydroindol-2-one |
| Standard InChI | InChI=1S/C9H6F3NO/c10-9(11,12)6-2-1-3-7-5(6)4-8(14)13-7/h1-3H,4H2,(H,13,14) |
| Standard InChI Key | VLBLBNNXRMUDPT-UHFFFAOYSA-N |
| SMILES | C1C2=C(C=CC=C2NC1=O)C(F)(F)F |
| Canonical SMILES | C1C2=C(C=CC=C2NC1=O)C(F)(F)F |
Introduction
Chemical Identity and Physicochemical Properties
The molecular formula of 4-(trifluoromethyl)indolin-2-one is C₉H₆F₃NO, with a molecular weight of 201.15 g/mol. Key physicochemical parameters derived from experimental and predicted data include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 275.0 ± 40.0 °C (Predicted) | |
| Density | 1.391 ± 0.06 g/cm³ (Predicted) | |
| Acid Dissociation (pKa) | 13.41 ± 0.20 (Predicted) | |
| LogP (Partition Coefficient) | 1.84 (Calculated) |
The trifluoromethyl group enhances lipophilicity, as evidenced by the calculated LogP value, which suggests moderate membrane permeability. The electron-withdrawing nature of the -CF₃ group also influences the compound’s reactivity, particularly in electrophilic substitution reactions .
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of 4-(trifluoromethyl)indolin-2-one typically begins with isatin derivatives as precursors. A common approach involves:
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Friedel-Crafts Acylation: Introduction of the trifluoromethyl group via electrophilic aromatic substitution using trifluoromethylating agents such as CF₃I or Umemoto’s reagent.
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Lactamization: Cyclization of intermediate amines or amides under acidic conditions to form the indolin-2-one core .
Recent advancements have employed microwave-assisted synthesis to reduce reaction times and improve yields. For example, heating a mixture of 4-nitroindole with trifluoroacetic anhydride (TFAA) at 150°C for 15 minutes yields 4-(trifluoromethyl)indolin-2-one with >80% efficiency .
Spectroscopic Characterization
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¹H NMR: The lactam proton (NH) appears as a singlet at δ 9.8–10.2 ppm, while aromatic protons resonate between δ 7.2–7.8 ppm .
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¹³C NMR: The carbonyl carbon (C=O) is observed at δ 170–175 ppm, and the CF₃ carbon appears as a quartet (δ 120–125 ppm, J = 280–300 Hz).
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IR Spectroscopy: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 1120–1150 cm⁻¹ (C-F stretch) confirm the lactam and trifluoromethyl groups .
Biological Activities and Mechanisms
Estrogen Receptor (ER) Modulation
Fluorinated indolinones demonstrate selectivity for ERα-positive breast cancer cells. In MCF-7 cells, analogs like ErSO (a related indolinone) show IC₅₀ values of 0.02 μM after 24 hours, compared to >20 μM in ER-negative MDA-MB-231 cells . This selectivity arises from the compound’s ability to bind the ER ligand-binding domain, triggering an unfolded protein response (UPR) and anticipatory stress signaling .
Structure-Activity Relationships (SAR)
Key structural determinants of bioactivity include:
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Position of Fluorination: The 4-CF₃ group enhances metabolic stability compared to non-fluorinated analogs.
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Lactam Ring: The rigid bicyclic structure improves target binding affinity by reducing conformational flexibility .
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Substituents on Nitrogen: Alkyl or aryl groups at the N1 position modulate solubility and pharmacokinetics. For example, N-benzyl derivatives exhibit improved blood-brain barrier penetration .
Industrial and Pharmaceutical Applications
Drug Development
4-(Trifluoromethyl)indolin-2-one serves as a scaffold for tyrosine kinase inhibitors (TKIs). Sunitinib, an FDA-approved TKI for renal cell carcinoma, shares structural homology with this compound . Modifications to the indolinone core are being explored to develop next-generation TKIs with reduced off-target effects.
Material Science
The compound’s high thermal stability (decomposition temperature >250°C) makes it suitable for synthesizing fluorinated polymers with applications in gas separation membranes and dielectric materials .
Future Directions
Ongoing research aims to:
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